2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid is a complex organic compound characterized by its unique adamantane core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid, three-dimensional framework that can enhance the stability and functionality of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantane with a suitable halogenating agent to introduce a halogen atom at a specific position on the adamantane ring. This intermediate is then subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials with unique properties.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can enhance binding affinity and specificity to target molecules. The fluorenylmethoxycarbonyl group can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylic acid is unique due to its specific combination of the adamantane core and the fluorenylmethoxycarbonyl group. This combination provides a balance of rigidity and functional versatility, making it suitable for a wide range of applications. The presence of the carboxylic acid group further enhances its reactivity and potential for modification .
Properties
CAS No. |
2580214-63-5 |
---|---|
Molecular Formula |
C26H27NO4 |
Molecular Weight |
417.5 |
Purity |
95 |
Origin of Product |
United States |
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